N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxypropyl, dimethyl, and phenylsulfonyl groups onto the pyrrole ring.
Cyclohexanecarboxamide Formation: The final step involves the attachment of the cyclohexanecarboxamide group to the substituted pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
- Cyclohexanecarboxamide, N-(3-methylphenyl)-
- N-(3-methoxypropyl)-1,4-phenylenediamine dihydrochloride
Uniqueness
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure, characterized by a pyrrole ring and various functional groups, suggests significant biological activity. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1010931-93-7 |
Molecular Formula | C19H26N2O4S |
Molecular Weight | 378.5 g/mol |
This compound exhibits its biological activity through interactions with specific molecular targets in biological systems. The presence of the phenylsulfonyl group enhances its binding affinity to enzymes and receptors, potentially modulating various biochemical pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Anticancer Properties
Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been tested against melanoma cell lines, demonstrating significant cytotoxicity.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or inhibition of bacterial enzyme functions.
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
-
Study on Melanoma Cells :
- Objective: Evaluate cytotoxic effects on melanoma cell lines.
- Findings: The compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
- Conclusion: Suggests potential for development as an anticancer agent.
-
Antibacterial Activity Assessment :
- Objective: Test effectiveness against common bacterial strains.
- Findings: Showed inhibition of growth in several strains, indicating broad-spectrum antibacterial potential.
- Conclusion: Promising candidate for further development in antimicrobial therapies.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Parameter | Value |
---|---|
Absorption | Moderate |
Distribution | Widely distributed |
Metabolism | Hepatic (liver) |
Excretion | Renal (kidney) |
Preliminary toxicity studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary to ensure safety for clinical use.
Properties
Molecular Formula |
C23H32N2O4S |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H32N2O4S/c1-17-18(2)25(15-10-16-29-3)22(24-23(26)19-11-6-4-7-12-19)21(17)30(27,28)20-13-8-5-9-14-20/h5,8-9,13-14,19H,4,6-7,10-12,15-16H2,1-3H3,(H,24,26) |
InChI Key |
RLKSRXBAHHHJML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCCC3)CCCOC)C |
Origin of Product |
United States |
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